5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide (CDPTSA) is an organic sulfur-containing compound that has been studied for its potential applications in the pharmaceutical, agricultural, and industrial sectors. CDPTSA has been studied for its ability to act as an inhibitor for a variety of enzymes, including cytochrome P450 (CYP) enzymes and cyclooxygenase-2 (COX-2). It has also been studied for its potential use as an insecticide, fungicide, and herbicide. In addition, CDPTSA has been studied for its potential as an antifungal agent, as well as its ability to act as a scavenger of reactive oxygen species (ROS). This review will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CDPTSA.
Scientific Research Applications
5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide has been studied for its potential applications in the pharmaceutical, agricultural, and industrial sectors. In the pharmaceutical sector, 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide has been studied for its ability to act as an inhibitor for a variety of enzymes, including cytochrome P450 (CYP) enzymes and cyclooxygenase-2 (COX-2). In the agricultural sector, 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide has been studied for its potential use as an insecticide, fungicide, and herbicide. In the industrial sector, 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide has been studied for its potential as an antifungal agent, as well as its ability to act as a scavenger of reactive oxygen species (ROS).
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given its structural similarity to other aromatic sulfonamides, it may potentially interfere with enzyme activity, disrupt protein-protein interactions, or modulate receptor signaling .
Pharmacokinetics
Its distribution within the body, metabolism, and excretion would depend on various factors including its molecular size, charge, and the presence of functional groups .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with its targets .
Advantages and Limitations for Lab Experiments
5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide has several advantages for use in laboratory experiments. 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory experiments. In addition, 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide has been found to be an effective inhibitor of a variety of enzymes, including cytochrome P450 (CYP) enzymes and cyclooxygenase-2 (COX-2). Furthermore, 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide has been found to act as an insecticide, fungicide, and herbicide. However, there are some limitations to the use of 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide in laboratory experiments. 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide is a relatively new compound, and there is limited information available regarding its safety and toxicity. In addition, 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide has been found to be unstable in the presence of light and heat, and its effectiveness may be diminished over time.
Future Directions
There are several potential future directions for the research and development of 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide. Further research is needed to better understand the biochemical and physiological effects of 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide and its potential applications in the pharmaceutical, agricultural, and industrial sectors. In addition, further research is needed to develop more effective and stable formulations of 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide for laboratory experiments. Furthermore, further research is needed to develop more effective and safe methods of synthesizing 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide. Finally, further research is needed to identify new potential uses for 5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide and to develop more effective methods of delivery.
Synthesis Methods
5-chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}thiophene-2-sulfonamide can be synthesized in a variety of ways. One method involves the reaction of thiophene-2-sulfonyl chloride with 4-(dimethylamino)benzaldehyde in the presence of sodium hydroxide and acetonitrile. The reaction is then quenched with aqueous hydrochloric acid and the reaction mixture is extracted with ethyl acetate. The crude product is then purified by column chromatography and the desired product is obtained. Another method involves the reaction of thiophene-2-sulfonyl chloride with 4-(dimethylamino)benzaldehyde in the presence of sodium hydroxide and acetic anhydride. The reaction is then quenched with aqueous hydrochloric acid and the reaction mixture is extracted with ethyl acetate. The crude product is then purified by column chromatography and the desired product is obtained.
properties
IUPAC Name |
5-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S2/c1-17(2)12-5-3-11(4-6-12)9-10-16-21(18,19)14-8-7-13(15)20-14/h3-8,16H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKZEIGLOUVRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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